

Methylhexahydrophthalic anhydride chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Methylhexahydrophthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methylhexahydrophthalic anhydride (MHHPA) is a cyclic dicarboxylic anhydride primarily utilized as a hardener for epoxy resins.[1][2] Its cycloaliphatic structure, lacking aromatic bonds, imparts excellent resistance to UV radiation and weathering, making it a crucial component in the formulation of high-performance coatings, adhesives, and electronic components.[1][2][3] This technical guide provides an in-depth overview of the chemical and physical properties of MHHPA, its reactivity, and common applications.

Core Chemical and Physical Properties

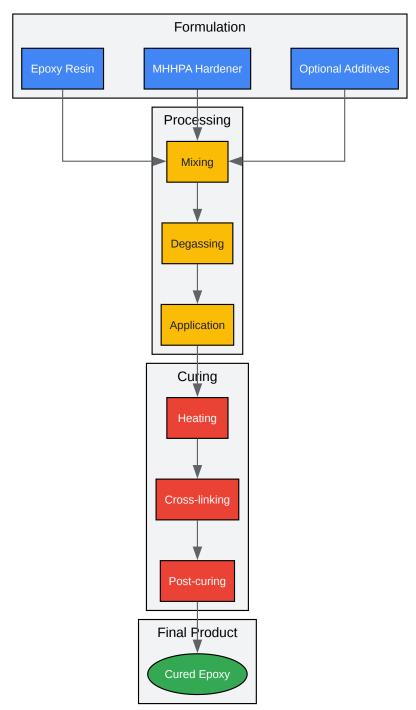
MHHPA is a colorless, viscous liquid under normal conditions.[3] It is produced through the catalytic hydrogenation of methyltetrahydrophthalic anhydride.[4][5] The absence of double bonds in its structure contributes to its stability and performance characteristics.[2]

Identification and Nomenclature

Property	Value	
Chemical Name	Methylhexahydrophthalic anhydride[6]	
Synonyms	MHHPA, Methyl-1,2-cyclohexanedicarboxylic anhydride, Hexahydromethylphthalic anhydride[3][6]	
CAS Number	25550-51-0[3][7]	
EC Number	247-094-1[3]	
Molecular Formula	C9H12O3[7][8]	
Molecular Weight	168.19 g/mol [7][8]	

Physicochemical Data

A comprehensive summary of the key physicochemical properties of MHHPA is presented below. These properties are critical for its handling, storage, and application in various formulations.


Property	Value	Source
Appearance	Colorless, transparent, oily liquid	[7][9]
Density	1.162 g/cm³ at 25 °C	[7][10]
Melting Point	-29 °C to -61.5 °C	[7][11]
Boiling Point	290 °C to 300 °C at 760 mmHg	[7][12]
Flash Point	140 °C to 145 °C	[7][12]
Vapor Pressure	0.007 mmHg at 20 °C	[12]
Refractive Index	1.477 to 1.52 at 20 °C	[7][10]
Solubility	Soluble in benzene, acetone, and chloroform (slightly).[7][13] It reacts with water.[3][12]	
Stability	Sensitive to moisture.[7] Stable under normal conditions.[14]	_

Reactivity and Applications

The primary application of MHHPA is as a curing agent, or hardener, for epoxy resins.[1][3] The anhydride ring of MHHPA reacts with the hydroxyl groups of the epoxy resin upon heating, initiating a cross-linking process that results in a rigid, thermoset polymer with desirable properties.

The curing reaction is a critical aspect of MHHPA's utility. The following diagram illustrates the general workflow for curing an epoxy resin with MHHPA.

Epoxy Curing Workflow with MHHPA

Click to download full resolution via product page

Epoxy Curing Workflow with MHHPA

MHHPA is particularly valued for its ability to produce cured epoxy products with:

- Excellent Mechanical and Electrical Properties: Cured resins exhibit high tensile strength and good dielectric properties, especially at elevated temperatures.[4][15][16]
- Superior Weather and UV Resistance: The cycloaliphatic nature of MHHPA imparts outstanding resistance to degradation from UV radiation and environmental exposure.[1][2]
- Low Color and Good Color Retention: This makes it suitable for applications where optical clarity is important, such as in LEDs and clear coats.[2][15][16]
- Low Viscosity and Long Pot Life: These characteristics facilitate easier processing and handling during manufacturing.[4][7]

These properties make MHHPA an ideal choice for a wide range of applications, including:

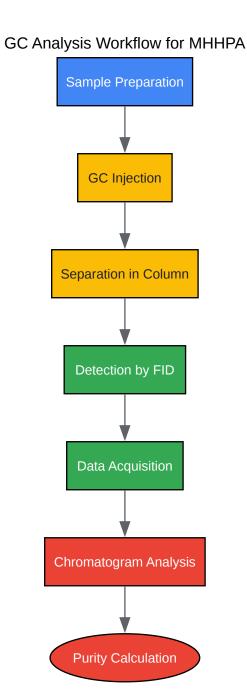
- Electrical and Electronic Components: Encapsulation of LEDs, casting of insulators, and impregnation of electrical coils.[6][7][17]
- Coatings: Automotive clear coats and other protective finishes.[1][2]
- Adhesives: High-performance bonding applications.[3]
- Composites: As a matrix material for fiber-reinforced plastics.[1]

Experimental Protocols

Detailed experimental protocols for the characterization of MHHPA are essential for quality control and research. While specific instrument parameters will vary, the following provides a general methodology for common analytical techniques.

Gas Chromatography (GC) for Purity Analysis

Gas chromatography with a flame ionization detector (GC-FID) is a common method for determining the purity of MHHPA.


Methodology:

- Sample Preparation: Prepare a dilute solution of MHHPA in a suitable solvent such as acetone or dichloromethane.
- Instrumentation:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
 - Injector: Split/splitless injector, with an injection volume of approximately 1 μL.
 - Oven Temperature Program: A temperature gradient is typically used, starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.
 - Carrier Gas: Helium or hydrogen at a constant flow rate.
 - Detector: Flame Ionization Detector (FID).
- Analysis: The retention time of the MHHPA peak is used for identification, and the peak area is used to quantify its purity relative to any impurities present.

The following diagram outlines the logical workflow for GC analysis of MHHPA.

Click to download full resolution via product page

GC Analysis Workflow for MHHPA

Safety and Handling

MHHPA is classified as a hazardous substance and requires careful handling.[3] It can cause serious eye damage and may cause allergic skin reactions or asthma-like symptoms if inhaled.
[11]

Precautionary Measures:

- Ventilation: Use in a well-ventilated area or with local exhaust ventilation.[11]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and appropriate respiratory protection.[11]
- Storage: Store in a cool, dry place away from moisture and sources of ignition.[5][6] MHHPA
 is sensitive to moisture and can crystallize upon contact with humidity.[3]
- Spills: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.[11] Avoid contact with water.[11]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling MHHPA.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Methylhexahydrophthalic Anhydride | MHHPA | Supplier & Distributor | Arpadis [arpadis.com]
- 2. broadview-tech.com [broadview-tech.com]
- 3. MHHPSA by PENPET Efficiency and Performance in Resins [penpet.com]
- 4. zdmthpa.com [zdmthpa.com]
- 5. MHHPA-Puyang Tiancheng
 Chemical__Pentaerythritol_Dipentaerythritol_Tripentaerythritol_Monochloroacetic
 Acid Chloroacetic Acid C5 Hydrocarbon Resin C5 Petroleum

Foundational & Exploratory

Resin_MTHPA_HHPA_NMP_NEP_3A Molecular Sieve_4A Molecular Sieve_5A Molecular Sieve_13X Molecular Sieve [pytchg.com]

- 6. ruijichemical.com [ruijichemical.com]
- 7. Page loading... [guidechem.com]
- 8. Buy Methyl Hexahydro Phthalic Anhydride (MHHPA) at Affordable Prices, Supplier [novelchemindia.com]
- 9. Methylhexahydrophthalic anhydride MHHPA CAS NO: 25550-51-0-China Moltec Materials Corp [mat99.com]
- 10. 氢化-4-甲苯酐,顺反异构体混合物 96% | Sigma-Aldrich [sigmaaldrich.com]
- 11. broadview-tech.com [broadview-tech.com]
- 12. Methylhexahydrophthalic anhydride | C9H12O3 | CID 3016472 PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. asamblychem.com [asamblychem.com]
- 14. fishersci.com [fishersci.com]
- 15. Methyl Hexahydrophthalic Anhydride (MHHPA) Chemical Supplier Distributor ChemCeed [chemceed.com]
- 16. tri-iso.com [tri-iso.com]
- 17. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [Methylhexahydrophthalic anhydride chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b008399#methylhexahydrophthalic-anhydridechemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com